molecular formula C11H15NO2 B1484950 4-{[trans-2-Hydroxycyclobutyl]amino}-3-methylphenol CAS No. 2165998-79-6

4-{[trans-2-Hydroxycyclobutyl]amino}-3-methylphenol

Cat. No. B1484950
M. Wt: 193.24 g/mol
InChI Key: BGCSXABXRJTBPP-GHMZBOCLSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-{[trans-2-Hydroxycyclobutyl]amino}-3-methylphenol (4-HCAM) is an organic compound composed of cyclobutyl, hydroxy, and amino functional groups. It is a novel compound that has been gaining attention in the scientific community due to its potential applications in various fields. 4-HCAM is a highly versatile compound due to its unique structure, which contains both a hydrophobic and hydrophilic region. This allows it to interact with both polar and non-polar molecules, making it ideal for use in a variety of applications.

Scientific Research Applications

Neuroprotective Agents and Enzyme Inhibitors A series of compounds, including those structurally related to 4-{[trans-2-Hydroxycyclobutyl]amino}-3-methylphenol, have been synthesized and identified as potent inhibitors of the kynurenine-3-hydroxylase enzyme. This enzyme plays a crucial role in the kynurenine pathway, which is involved in neurodegenerative diseases. Inhibitors of kynurenine-3-hydroxylase are considered potential neuroprotective agents due to their ability to modulate quinolinic acid synthesis, a neurotoxic compound. Such compounds, including methyl 4-(3-chlorophenyl)-2-hydroxy-4-oxobut-2-enoate and 4-(3-fluorophenyl)-2-hydroxy-4-oxobut-2-enoic acid, have shown efficacy in preventing the interferon-gamma-induced synthesis of quinolinic acid in cultured human macrophages, highlighting their potential therapeutic applications in neuroprotection and the treatment of neurodegenerative disorders (Drysdale, Hind, Jansen, & Reinhard, 2000).

properties

IUPAC Name

4-[[(1R,2R)-2-hydroxycyclobutyl]amino]-3-methylphenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15NO2/c1-7-6-8(13)2-3-9(7)12-10-4-5-11(10)14/h2-3,6,10-14H,4-5H2,1H3/t10-,11-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BGCSXABXRJTBPP-GHMZBOCLSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)O)NC2CCC2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C(C=CC(=C1)O)N[C@@H]2CC[C@H]2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

193.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-{[trans-2-Hydroxycyclobutyl]amino}-3-methylphenol

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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